molecular formula C14H23N5 B11743228 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11743228
M. Wt: 261.37 g/mol
InChI Key: YBINNHOTWQDRNJ-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the ethyl, methyl, and isopropyl groups through alkylation reactions. The final step usually involves the coupling of the two pyrazole rings via a methylene bridge, using reagents such as formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 1,3-dimethyl-1H-pyrazole

Uniqueness

The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its dual pyrazole structure with distinct substitution patterns. This configuration provides a versatile platform for chemical modifications and enhances its potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-5-18-10-13(12(4)16-18)8-15-9-14-6-7-19(17-14)11(2)3/h6-7,10-11,15H,5,8-9H2,1-4H3

InChI Key

YBINNHOTWQDRNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

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